molecular formula C44H65N3O13 B8104312 DBCO-PEG9-NH-Boc

DBCO-PEG9-NH-Boc

Cat. No.: B8104312
M. Wt: 844.0 g/mol
InChI Key: QMJGMMIRBYHKOK-UHFFFAOYSA-N
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Description

DBCO-PEG9-NH-Boc, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG9-NH-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with a dibenzocyclooctyne (DBCO) group and a tert-butyl carbamate (Boc) protected amine group. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is typically stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG9-NH-Boc primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .

Common Reagents and Conditions

    Reagents: Azide-containing molecules, organic solvents (e.g., DCM, tetrahydrofuran (THF))

    Conditions: Room temperature, neutral pH

Major Products

The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing molecule .

Scientific Research Applications

DBCO-PEG9-NH-Boc is widely used in scientific research due to its versatility and efficiency in click chemistry. Some of its applications include:

    Chemistry: Synthesis of PROTACs for targeted protein degradation

    Biology: Labeling and tracking of biomolecules in live cells

    Medicine: Development of targeted therapies and drug delivery systems

    Industry: Production of bioconjugates and functionalized materials for various applications

Mechanism of Action

The mechanism of action of DBCO-PEG9-NH-Boc involves the formation of a stable triazole linkage through SPAAC reactions. The DBCO group reacts with azide-containing molecules, forming a covalent bond that links the two molecules together. This reaction is highly specific and efficient, making it ideal for applications in bioconjugation and targeted therapy .

Comparison with Similar Compounds

Similar Compounds

  • DBCO-PEG4-NH-Boc
  • DBCO-PEG12-NH-Boc
  • DBCO-PEG24-NH-Boc

Uniqueness

DBCO-PEG9-NH-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation, where the linker length can significantly impact the efficiency and specificity of the reaction .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H65N3O13/c1-44(2,3)60-43(50)46-17-19-52-21-23-54-25-27-56-29-31-58-33-35-59-34-32-57-30-28-55-26-24-53-22-20-51-18-16-45-41(48)14-15-42(49)47-36-39-10-5-4-8-37(39)12-13-38-9-6-7-11-40(38)47/h4-11H,14-36H2,1-3H3,(H,45,48)(H,46,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJGMMIRBYHKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65N3O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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